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Compound of Interest

Compound Name:
4-Chloro-2,6-dibromo-3-

fluorophenylisothiocyanate

Cat. No.: B13708055

Get Quote

CAS: 1000573-21-6 Formula: C₇HBr₂ClFNS Molecular Weight: 345.41 g/mol [1]

Part 1: Executive Summary & Molecular Architecture
This guide provides a comprehensive structural and functional analysis of 4-Chloro-2,6-
dibromo-3-fluorophenylisothiocyanate. This molecule is not merely a random halogenated

scaffold; it is a precision-engineered electrophile. The specific substitution pattern—particularly

the 2,6-dibromo motif—creates a "steric fortress" around the isothiocyanate (-N=C=S) group.

For researchers in proteomics and medicinal chemistry, this molecule represents a tunable

covalent modifier. The electron-withdrawing halogens (F, Cl, Br) dramatically increase the

electrophilicity of the isothiocyanate carbon, while the bulky ortho-bromines prevent non-

specific hydrolysis and restrict rotational freedom (atropisomerism potential).

Structural Dynamics: The "Ortho Effect"
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The defining feature of this molecule is the 2,6-dibromo substitution. In standard phenyl

isothiocyanates, the phenyl ring and the -N=C=S group are often coplanar or rapidly rotating.

Here, the Van der Waals radii of the bromine atoms (1.85 Å) force the isothiocyanate group out

of planarity or significantly raise the rotational barrier.

Electronic Push-Pull:

Fluorine (C3): Inductively withdraws electron density (strong -I effect), activating the ring

but also coupling with the adjacent proton.

Chlorine (C4): Provides para-directing electronic influence relative to the NCS, but here

acts primarily to increase lipophilicity and molecular weight for mass spectral tagging.

Isothiocyanate (C1): The "warhead." It reacts with nucleophiles (amines, thiols) to form

thioureas or dithiocarbamates.

Part 2: Spectroscopic Validation (The Fingerprint)
To validate the identity of this molecule, you cannot rely on a single metric. You must

triangulate data from Mass Spectrometry (Isotope patterns), IR (Functional group), and NMR

(Connectivity).

Mass Spectrometry: The Isotope Cluster
The most definitive confirmation comes from the unique isotope signature generated by the

combination of one Chlorine and two Bromines. Unlike standard organic molecules, the "M+2"

and "M+4" peaks are massive.

Theoretical Isotope Distribution (Low Res):

M (343): Contains ⁷⁹Br, ⁷⁹Br, ³⁵Cl

M+2 (345): High intensity. Combinations of (⁷⁹Br/⁸¹Br/³⁵Cl) and (⁷⁹Br/⁷⁹Br/³⁷Cl).[2]

M+4 (347): High intensity. Combinations of (⁸¹Br/⁸¹Br/³⁵Cl) and (⁷⁹Br/⁸¹Br/³⁷Cl).[2]

M+6 (349): Lower intensity. Contains ⁸¹Br, ⁸¹Br, ³⁷Cl.[2]
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Note: The pattern essentially appears as a wide, "staircase-like" cluster rather than a single

peak.

Infrared Spectroscopy (FT-IR)
The isothiocyanate group is one of the easiest functional groups to identify by IR due to its high

polarity and bond order.

Frequency (cm⁻¹) Vibration Mode Intensity Notes

2000 – 2200 -N=C=S Stretching Very Strong
Broad, unmistakable

diagnostic peak.

1550 – 1600 C=C Aromatic Medium
Often obscured by

halogen fingerprints.

1000 – 1100 C-F Stretch Strong
Distinctive for fluoro-

aromatics.

600 – 800 C-Br / C-Cl Medium/Strong Fingerprint region.

Nuclear Magnetic Resonance (NMR)
The high degree of substitution simplifies the ¹H NMR but complicates the ¹³C NMR due to C-F

coupling.

¹H NMR (Proton):

Signal: Only one aromatic proton exists at Position 5.

Multiplicity:Doublet (d).

Coupling: It will split due to the meta-Fluorine (³J_HF coupling ~6-9 Hz).

Shift: Expected downfield (~7.3 - 7.6 ppm) due to the shielding effect of the adjacent

Bromine and Chlorine.

¹⁹F NMR (Fluorine):
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Signal: Single peak.

Shift: Typically -100 to -120 ppm (relative to CFCl₃).

Multiplicity: Doublet (coupling to the H5 proton).

Part 3: Synthetic Methodology
Safety Warning:Thiophosgene is highly toxic.[3] Isothiocyanates are potent sensitizers. All

operations must be performed in a functioning fume hood.

Due to the steric hindrance of the 2,6-dibromo groups, standard "mild" methods (like CS₂/DCC)

often fail or result in low yields. The Thiophosgene (CSCl₂) method is the "Gold Standard" for

forcing this reaction to completion.

Protocol: Thiophosgene Route for Hindered Anilines
Reagents:

4-Chloro-2,6-dibromo-3-fluoroaniline (Precursor)

Thiophosgene (CSCl₂)

Dichloromethane (DCM) or Chloroform

Sodium Bicarbonate (sat. aq.) or Calcium Carbonate

Step-by-Step Workflow:

Preparation: Dissolve the aniline precursor (1.0 eq) in DCM. Add a solid suspension of

Calcium Carbonate (2.0 eq) and water (biphasic mixture) to act as an acid scavenger.

Addition: Cool the mixture to 0°C. Add Thiophosgene (1.2 eq) dropwise. Note: The steric bulk

requires excess reagent.

Reaction: Allow to warm to room temperature. Vigorous stirring is essential for the biphasic

system.
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Monitoring: Monitor by TLC (Hexane/Ethyl Acetate). The starting aniline spot (polar, UV

active) should disappear, replaced by a less polar spot (the ITC).

Workup: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over MgSO₄.

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography

(Silica gel, 100% Hexanes -> 5% EtOAc/Hexanes). Note: ITCs are often stable enough for

distillation if the boiling point permits, but column chromatography is safer for this high-MW

solid.

Part 4: Reactivity & Applications
This molecule is primarily used as a bioconjugation tag or a pharmacophore builder.

The Reactivity Paradox
Electrophilicity: The F and Cl atoms pull electron density, making the central Carbon of the -

N=C=S group more reactive toward nucleophiles.

Steric Shielding: The Br atoms physically block access.

Result: This ITC is highly selective. It will react with primary amines (unhindered

nucleophiles) but is resistant to water (hydrolysis) and bulky secondary amines. This makes

it excellent for tagging proteins in aqueous buffers where stability is required.

Pathway: Thiourea Formation
The primary application is reacting with an amine (R-NH₂) to form a thiourea.[4]

This reaction is often used in Edman Degradation-like workflows or to synthesize heterocyclic

inhibitors (e.g., thiohydantoins).

Part 5: Visualization of Workflows
Diagram 1: Structural Validation Logic
This flow illustrates the decision-making process for confirming the structure of this complex

halide.
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Caption: Logical workflow for the multi-modal spectroscopic validation of 4-Chloro-2,6-
dibromo-3-fluorophenylisothiocyanate.

Diagram 2: Synthetic Pathway (Thiophosgene Method)
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Caption: The Thiophosgene-mediated conversion of the hindered aniline to the isothiocyanate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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